molecular formula C10H13Cl2N3 B2538214 N-(3-Chloropropyl)-1H-1,3-benzodiazol-2-amine hydrochloride CAS No. 2288710-59-6

N-(3-Chloropropyl)-1H-1,3-benzodiazol-2-amine hydrochloride

Cat. No.: B2538214
CAS No.: 2288710-59-6
M. Wt: 246.14
InChI Key: RWXJYOQAFGANML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Chloropropyl)-1H-1,3-benzodiazol-2-amine hydrochloride is a chemical compound that belongs to the class of benzodiazoles. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring. This particular compound is characterized by the presence of a 3-chloropropyl group attached to the nitrogen atom of the benzodiazole ring, and it is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloropropyl)-1H-1,3-benzodiazol-2-amine hydrochloride typically involves the reaction of 1H-1,3-benzodiazol-2-amine with 3-chloropropylamine hydrochloride. The reaction is usually carried out in the presence of a suitable solvent, such as tetrahydrofuran (THF), and a base, such as sodium hydride (NaH). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and more efficient catalysts to optimize the yield and purity of the product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloropropyl)-1H-1,3-benzodiazol-2-amine hydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: The compound can be reduced to form amine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3) and potassium cyanide (KCN). The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like ether or ethanol.

Major Products Formed

    Substitution: Formation of azido or cyano derivatives.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

N-(3-Chloropropyl)-1H-1,3-benzodiazol-2-amine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-Chloropropyl)-1H-1,3-benzodiazol-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit the growth of bacteria by interfering with essential cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chloropropyl)piperidine hydrochloride
  • N-(3-Chloropropyl)-1H-indole-2-amine hydrochloride
  • N-(3-Chloropropyl)-1H-pyrrole-2-amine hydrochloride

Uniqueness

N-(3-Chloropropyl)-1H-1,3-benzodiazol-2-amine hydrochloride is unique due to its benzodiazole core structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable tool in various research fields.

Properties

IUPAC Name

N-(3-chloropropyl)-1H-benzimidazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3.ClH/c11-6-3-7-12-10-13-8-4-1-2-5-9(8)14-10;/h1-2,4-5H,3,6-7H2,(H2,12,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWXJYOQAFGANML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)NCCCCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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